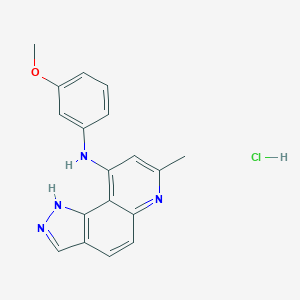
9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug development, and cancer research. This compound is also known by its chemical name, MPQ, and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation, which may explain its potential anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been found to have a low toxicity profile, making it a potential candidate for further drug development.
Advantages and Limitations for Lab Experiments
The advantages of using 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline in lab experiments include its potential anti-cancer and anti-inflammatory properties, its low toxicity profile, and its ability to induce apoptosis in cancer cells. However, its limitations include the need for further research to fully understand its mechanism of action and the potential side effects associated with its use.
Future Directions
There are various future directions for the use of 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline in scientific research. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the development of new drugs based on its structure. Additionally, studies could be conducted to investigate its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
In conclusion, 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline is a chemical compound that has shown promising results in various studies and has potential applications in various fields of scientific research. Its mechanism of action is not fully understood, but it has been found to possess anti-cancer and anti-inflammatory properties, induce apoptosis in cancer cells, and have a low toxicity profile. Further research is needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline can be achieved through various methods, including the use of microwave-assisted synthesis, Suzuki coupling, and Sonogashira coupling. However, the most commonly used method is the Suzuki coupling reaction, which involves the reaction of 7-methyl-1H-pyrazolo(3,4-f)quinoline-9-boronic acid with 3-methoxyaniline in the presence of a palladium catalyst.
Scientific Research Applications
The potential applications of 9-((3-Methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline in scientific research are vast. It has been found to possess anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
properties
CAS RN |
144588-46-5 |
|---|---|
Molecular Formula |
C18H17ClN4O |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-7-methyl-1H-pyrazolo[3,4-f]quinolin-9-amine;hydrochloride |
InChI |
InChI=1S/C18H16N4O.ClH/c1-11-8-16(21-13-4-3-5-14(9-13)23-2)17-15(20-11)7-6-12-10-19-22-18(12)17;/h3-10H,1-2H3,(H,19,22)(H,20,21);1H |
InChI Key |
IULCIXJJJIOGBE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=N1)C=CC3=C2NN=C3)NC4=CC(=CC=C4)OC.Cl |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC3=C2NN=C3)NC4=CC(=CC=C4)OC.Cl |
synonyms |
9-((3-methoxyphenyl)amino)-7-methyl-1H-pyrazolo(3,4-f)quinoline 9-(3-anisidino)-7-methyl-1H-pyrazolo(3,4-f)quinoline monohydrochloride 9-m-anisidino-7-methyl-1H-pyrazolo(3,4-f)quinoline MAMPQ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



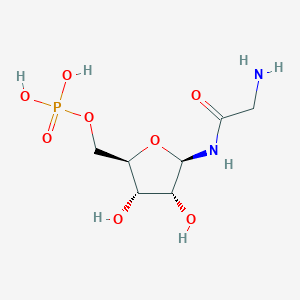
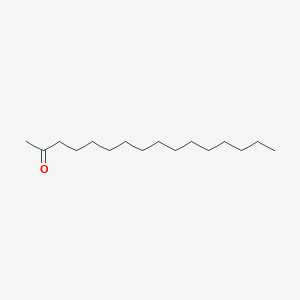
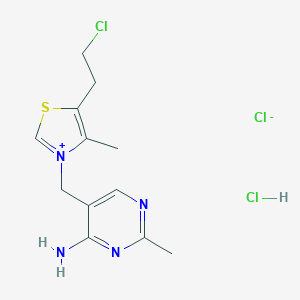
![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]dec-8-ene](/img/structure/B131150.png)
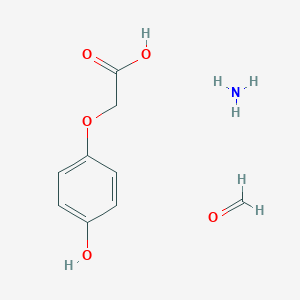
![[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid](/img/structure/B131153.png)

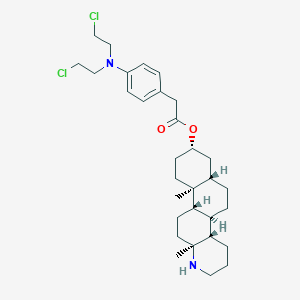

![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)
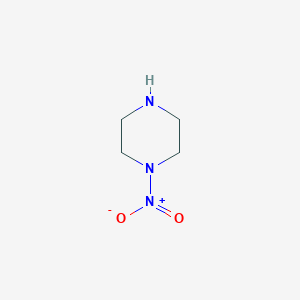
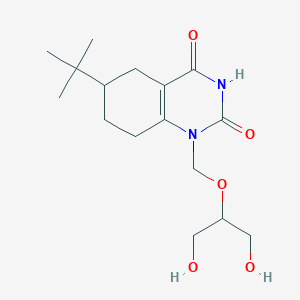
![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)
